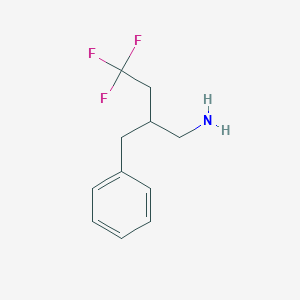

2-Benzyl-4,4,4-trifluorobutan-1-amine

描述

属性

IUPAC Name |

2-benzyl-4,4,4-trifluorobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N/c12-11(13,14)7-10(8-15)6-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJLJHVWCAGNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Fluorinated Precursors: 4,4,4-Trifluorobutane-2-one

A critical intermediate in the synthesis of 2-Benzyl-4,4,4-trifluorobutan-1-amine is 4,4,4-trifluorobutane-2-one , which can be prepared industrially from 1,1,1,3,3-pentafluorobutane via dehydrofluorination and subsequent hydration steps:

Dehydrofluorination Step :

1,1,1,3,3-pentafluorobutane undergoes dehydrofluorination to produce fluorobutenes such as 2,4,4,4-tetrafluoro-1-butene and its isomers. This step can be performed by:- Heating the starting material without catalysts or bases under acidic or neutral conditions (Method A).

- Treating with bases such as alkali metal hydroxides or carbonates (Method B), which favors different isomeric outcomes.

- Variations include batch or continuous flow processing, with control over temperature and pressure to optimize selectivity and yield.

Hydration Step :

The fluorobutene mixture is then reacted with proton acids (e.g., sulfuric acid) and water to yield 4,4,4-trifluorobutane-2-one. This reaction is exothermic and typically carried out in an ice-water slurry to control temperature. The reaction rate depends on acid concentration, temperature, and fluorobutene isomer composition. The process produces hydrogen fluoride, requiring corrosion-resistant reactors.

This two-step process is industrially scalable, efficient, and yields high-purity 4,4,4-trifluorobutane-2-one without difficult by-products.

Conversion of 4,4,4-Trifluorobutane-2-one to this compound

The amine functionality is introduced through reductive amination or related amination strategies starting from the trifluorinated ketone intermediate:

Reductive Amination Approach :

The ketone group in 4,4,4-trifluorobutane-2-one can be reacted with benzylamine or benzyl-containing amines to form an imine intermediate, which is subsequently reduced to the corresponding amine. This method typically uses reducing agents such as sodium borohydride or catalytic hydrogenation under mild conditions.Alternative Amination Routes :

Other methods involve direct substitution reactions on appropriately functionalized fluorinated substrates or multi-step sequences involving protection/deprotection and functional group interconversions.

Representative Synthetic Scheme (Literature-Based)

Key Research Findings and Notes

- The dehydrofluorination step must be carefully controlled to avoid catalyst deactivation and formation of undesired isomers or by-products.

- Reductive amination is a versatile and commonly employed method for introducing the benzyl amine moiety, with sodium borohydride reduction in ethanol/THF solvents being effective.

- Protection strategies (e.g., Boc groups) are often used during synthesis of benzyl amines to improve selectivity and handling, followed by deprotection in final steps.

- Industrial scale processes emphasize continuous flow and batch compatibility, corrosion-resistant reactors due to HF formation, and monitoring of conversion rates for process optimization.

- The synthetic approaches allow for structural analog development by varying the amine or benzyl components, enabling medicinal chemistry exploration.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Challenges/Notes |

|---|---|---|---|

| Dehydrofluorination of pentafluorobutane | Thermal or base-mediated elimination to fluorobutenes | Scalable, high selectivity | Catalyst deactivation, isomer control |

| Hydration to trifluorobutanone | Acid-catalyzed hydration of fluorobutene | High purity product, continuous process | HF generation, corrosion issues |

| Reductive amination with benzylamine | Imine formation and reduction with NaBH4 or catalytic hydrogenation | Efficient introduction of amine group | Moderate yields, requires careful control |

| Protection/deprotection steps | Boc or other protecting groups for amine handling | Improved selectivity and purity | Additional synthetic steps |

化学反应分析

Types of Reactions: 2-Benzyl-4,4,4-trifluorobutan-1-amine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can reduce the trifluoromethyl group to a less fluorinated form.

Substitution: Substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Nitrobenzyl derivatives, amides, and other oxidized forms.

Reduction Products: Less fluorinated amines and alcohols.

Substitution Products: Derivatives with different functional groups replacing the benzyl group.

科学研究应用

Synthetic Chemistry Applications

1.1. Synthesis of Fluorinated Compounds

The trifluorobutanamine moiety provides unique reactivity that can be exploited in the synthesis of fluorinated pharmaceuticals and agrochemicals. For instance, the compound has been utilized as an intermediate in the synthesis of fluorinated aziridines, which are valuable in medicinal chemistry due to their biological activity. The reaction of 2-benzyl-4,4,4-trifluorobutan-1-amine with various electrophiles has shown promising results in generating complex fluorinated structures with high yields and selectivity .

1.2. Chiral Synthesis

The compound's ability to undergo asymmetric transformations makes it a candidate for chiral synthesis. Recent studies have demonstrated that derivatives of this compound can be used to produce enantiomerically enriched products through chiral catalysis. This is particularly relevant in the development of pharmaceuticals where chirality plays a crucial role in efficacy and safety .

Medicinal Chemistry Applications

2.1. Anticancer Activity

Research indicates that compounds containing the trifluorobutanamine structure exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

2.2. Neurological Applications

The compound has also been investigated for its potential role as a modulator of neurotransmitter systems. Specifically, derivatives have been explored as positive allosteric modulators of NMDA receptors, which are crucial for synaptic plasticity and memory function. This application highlights the compound's potential for treating neurological disorders such as Alzheimer's disease .

Material Science Applications

3.1. Polymer Chemistry

In material science, this compound has been utilized in the development of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in applications requiring durability under harsh conditions, such as coatings and sealants .

3.2. Surface Modification

The unique properties of trifluorinated compounds allow for effective surface modification techniques that enhance hydrophobicity and oleophobicity in various substrates. This application is significant in industries such as electronics and textiles where surface properties are critical for performance .

Comprehensive Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on various cancer cell lines (e.g., breast and prostate cancer). Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as a lead compound for further development into anticancer therapeutics.

Case Study 2: Chiral Synthesis

In another study focused on asymmetric synthesis, researchers utilized this compound as a chiral auxiliary in the synthesis of biologically active molecules with high enantiomeric excess (>99%). This showcases its utility in producing compounds with desired stereochemistry for pharmaceutical applications.

作用机制

The mechanism by which 2-Benzyl-4,4,4-trifluorobutan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound's binding affinity and stability.

相似化合物的比较

Structural and Physical Properties

The table below summarizes key properties of 2-Benzyl-4,4,4-trifluorobutan-1-amine and its analogs:

*Note: Molecular weight calculated based on formula.

Key Observations:

- Benzyl vs. Phenyl Substituents : The benzyl group in this compound introduces a flexible CH₂ spacer between the aromatic ring and the amine backbone, unlike 4,4,4-trifluoro-2-phenylbutan-1-amine, where the phenyl group is directly attached. This may enhance lipophilicity and modulate interactions in biological systems .

- Hydrochloride Salts : The hydrochloride form (e.g., 4,4,4-Trifluorobutan-1-amine HCl) increases water solubility and stability, making it preferable for pharmaceutical formulations .

Pharmacological and Chemical Reactivity

- Basicity: The trifluoromethyl group reduces the basicity of the amine compared to non-fluorinated analogs, altering its protonation state under physiological conditions .

- Biological Activity : The benzyl group in this compound could enhance binding to hydrophobic pockets in enzymes or receptors, a property absent in simpler analogs like 4,4,4-trifluorobutan-1-amine .

生物活性

2-Benzyl-4,4,4-trifluorobutan-1-amine is a fluorinated aliphatic amine that has garnered interest due to its unique structural features and potential biological activities. The compound's molecular formula is C11H14F3N, which includes a trifluorobutyl group and a benzyl moiety. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The structure of this compound can be broken down into two primary components:

- Trifluorobutan-1-amine : The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability.

- Benzyl Group : This aromatic component may enhance interactions with biological targets, increasing the compound's potential efficacy.

The biological activity of this compound is hypothesized to be influenced by its ability to interact with various receptors and enzymes in biological systems. Similar compounds have demonstrated activities such as:

- Inhibition of Enzymes : Fluorinated amines often act as enzyme inhibitors due to their ability to mimic substrate structures.

- Interaction with Neurotransmitter Receptors : Compounds with similar structures have shown affinity for neurotransmitter receptors, potentially modulating synaptic transmission.

Pharmacological Studies

Research on related fluorinated compounds indicates several pharmacological effects that may also apply to this compound. For instance:

- Antidepressant Activity : Some fluorinated amines have been linked to serotonin reuptake inhibition.

- Anticancer Properties : Certain derivatives have shown cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

- Study on Fluorinated Amines : A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated amines for their anticancer activity. It was found that the presence of trifluoromethyl groups significantly enhanced cytotoxicity in certain cancer cell lines (e.g., MCF7 and A549) .

- Neuropharmacological Effects : Another investigation explored the effects of structurally similar compounds on NMDA receptors. The results indicated that modifications in the amine structure could lead to enhanced receptor binding and increased neuronal excitability .

- Enzyme Inhibition Studies : Research has shown that fluorinated compounds can effectively inhibit enzymes involved in metabolic pathways. For example, a study demonstrated that a related trifluorobutylamine inhibited monoamine oxidase (MAO) activity, suggesting potential applications in treating depression .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。